4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide
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Overview
Description
4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide is a complex organic compound with a molecular formula of C16H17BrFNO2S. This compound is characterized by the presence of bromine, fluorine, and a sulfonamide group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 2-[(4-fluorobenzyl)sulfanyl]-2-methylpropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium iodide (NaI) or potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can lead to different sulfonamide derivatives .
Scientific Research Applications
4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The bromine and fluorine atoms may enhance the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-N-(4-fluorobenzyl)benzenesulfonamide
- 4-bromo-2-fluorobenzonitrile
- 4-bromo-2-fluoro-N-methylbenzamide
Uniqueness
4-bromo-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and fluorine atoms, along with the sulfonamide group, makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-bromo-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrFNO2S2/c1-17(2,23-11-13-3-7-15(19)8-4-13)12-20-24(21,22)16-9-5-14(18)6-10-16/h3-10,20H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGQUGMRFEYICGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)Br)SCC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrFNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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